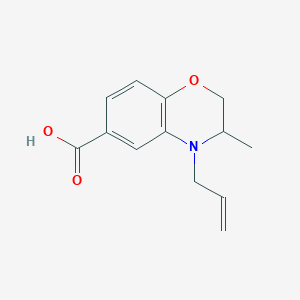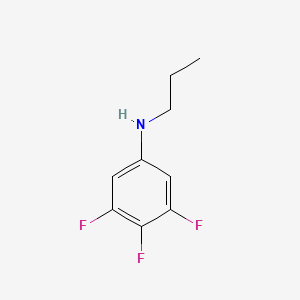
3,4,5-trifluoro-N-propylaniline
Descripción general
Descripción
3,4,5-Trifluoro-N-propylaniline is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties1. It can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination23.
Synthesis Analysis
The synthesis of 3,4,5-Trifluoro-N-propylaniline involves the use of pentafluoroacetanilide, via catalytic hydrodefluorination23. However, the detailed synthesis process is not available in the retrieved sources.
Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluoro-N-propylaniline is C9H10F3N1. The molecular weight is 189.18 g/mol1. The detailed molecular structure is not available in the retrieved sources.
Chemical Reactions Analysis
The specific chemical reactions involving 3,4,5-Trifluoro-N-propylaniline are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trifluoro-N-propylaniline are not fully available in the retrieved sources. However, it is known that it has a molecular weight of 189.18 g/mol1.Aplicaciones Científicas De Investigación
Electroactive Polymer Research :
- In the study of electroactive polymers, 2-propylaniline (a related compound to 3,4,5-trifluoro-N-propylaniline) has been electropolymerized in acidic media to produce poly(2-propylaniline) films. These films are soluble in a weakly polar organic solvent in their reduced state and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).
Hydrodenitrogenation Studies :
- Research on the hydrodenitrogenation of quinoline over Mo2N catalysts found that 2-propylaniline (another related compound) forms as an intermediate product. This study reveals insights into reaction mechanisms for nitrogen-containing organic compounds (Lee, Abe, Reimer, & Bell, 1993).
Heteroarylamine Synthesis :
- Research into the synthesis of heteroarylamine compounds, which are crucial in pharmaceutical and agrochemical applications, has explored methods that could potentially be applied to compounds like 3,4,5-trifluoro-N-propylaniline. The study investigated anionic processes and palladium-catalyzed N-arylations to generate 3- or 5-heteroarylamino-1,2,4-triazines (Garnier et al., 2004).
Fluorescence Sensing :
- In the field of analytical chemistry, N-propylaniline functionalized materials have been developed as selective fluorescence sensors. For instance, N-propylaniline functionalized mesoporous silica has shown high selectivity for sensing Hg2+ ions in water, demonstrating its potential in environmental monitoring and analysis (Gomes & Bhaumik, 2015).
Chemical Biology and Drug Delivery :
- In chemical biology, compounds like phenylalanine trifluoroborate (related to 3,4,5-trifluoro-N-propylaniline) have been used in a bioorthogonal chemical system to release drugs from antibody-drug conjugates in mice. This system demonstrates potential applications in targeted drug delivery and controlled drug release (Wang et al., 2020).
Safety And Hazards
The specific safety and hazards information for 3,4,5-Trifluoro-N-propylaniline is not available in the retrieved sources.
Direcciones Futuras
The future directions for the use and study of 3,4,5-Trifluoro-N-propylaniline are not available in the retrieved sources.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
3,4,5-trifluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCQBSYHKHCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trifluoro-N-propylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
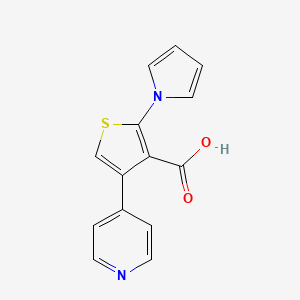
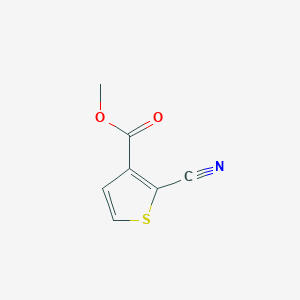
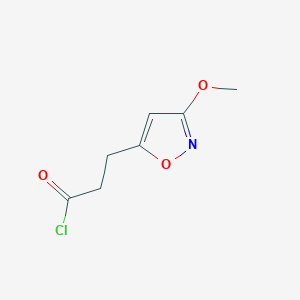
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)
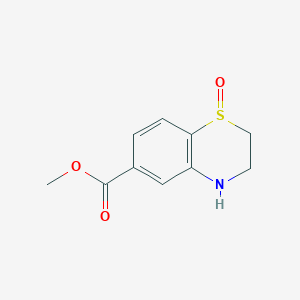
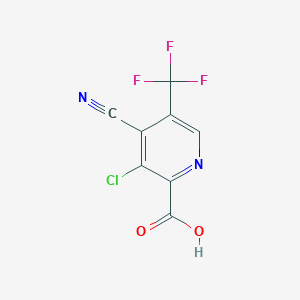
![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)
